

Lysylcysteine (Lys-Cys): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Lysylcysteine	
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Abstract

This technical guide provides an in-depth overview of the dipeptide **lysylcysteine** (Lys-Cys), a molecule composed of the essential amino acid lysine and the conditionally essential amino acid cysteine. While experimental data on the specific biological activities of **lysylcysteine** is limited, this document consolidates available information on its structure and physicochemical properties. Furthermore, it outlines established methodologies for its chemical synthesis, purification, and characterization based on standard peptide chemistry protocols. The guide also explores the predicted biological activities of **lysylcysteine** through an in-silico approach, providing a framework for future experimental investigation. Detailed experimental workflows and predicted signaling pathway involvement are presented to facilitate further research into the potential therapeutic applications of this dipeptide.

Introduction

Lysylcysteine (Lys-Cys) is a dipeptide formed through a peptide bond between the amino acids L-lysine and L-cysteine[1][2][3]. As a product of protein catabolism, it represents an intermediate in the breakdown of larger protein structures[1][2]. While many dipeptides are transient molecules destined for further degradation, some exhibit distinct physiological or cell-signaling effects. The unique combination of a basic amino acid (lysine) and a sulfur-containing amino acid (cysteine) in **lysylcysteine** suggests the potential for interesting chemical and biological properties. Lysine is crucial for protein structure and function, while cysteine's thiol



group is a key participant in disulfide bond formation and redox reactions. Currently, **lysylcysteine** is classified as an "expected" metabolite, as it has not yet been definitively identified in human tissues or biofluids. This guide aims to provide a comprehensive resource for researchers interested in exploring the synthesis, properties, and potential biological relevance of this dipeptide.

Structure and Physicochemical Properties

The structural and physicochemical properties of **lysylcysteine** are summarized in the tables below. These properties are derived from computational models and experimental data for its constituent amino acids.

Table 1: Structural Information for Lysylcysteine

Identifier	Value
IUPAC Name	(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid
Molecular Formula	C9H19N3O3S
Molecular Weight	249.33 g/mol
Canonical SMILES	NCCCCINVALID-LINKC(=0)NINVALID- LINKC(=0)O
InChI Key	QBGPXOGXCVKULO-BQBZGAKWSA-N
CAS Number	106325-92-2

Table 2: Physicochemical Properties of Lysylcysteine

Value	Source
-3.6	PubChem
1.247 g/cm ³	TargetMol
Solid (Predicted)	HMDB
-20°C for 3 years	TargetMol
-80°C for 1 year	TargetMol
	-3.6 1.247 g/cm³ Solid (Predicted) -20°C for 3 years



Experimental Protocols

While specific, published protocols for the synthesis and purification of **lysylcysteine** are not readily available, the following sections outline detailed methodologies adapted from standard, widely accepted procedures for dipeptide synthesis and analysis.

Synthesis of Lysylcysteine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides. The following protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of Lysylcysteine



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Caption: Workflow for the solid-phase synthesis of **lysylcysteine**.

Methodology:

- Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in N,Ndimethylformamide (DMF).
- First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
- Washing: Wash the resin with DMF to remove excess reagents.
- Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue using a solution of 20% piperidine in DMF.
- Washing: Wash the resin with DMF.



- Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH using the same coupling reagents as in step 2.
- · Washing: Wash the resin with DMF.
- Final Fmoc Deprotection: Remove the Fmoc group from the lysine residue.
- Washing: Wash the resin with DMF, followed by dichloromethane (DCM).
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail (e.g., TFA/TIS/H2O).
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.
- Lyophilization: Lyophilize the precipitated peptide to obtain a crude powder.

Purification of Lysylcysteine by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography is the standard method for purifying peptides.

Workflow for RP-HPLC Purification of Lysylcysteine



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Caption: Workflow for the purification of lysylcysteine via RP-HPLC.

Methodology:

 Sample Preparation: Dissolve the crude lysylcysteine powder in an appropriate solvent (e.g., 0.1% TFA in water).

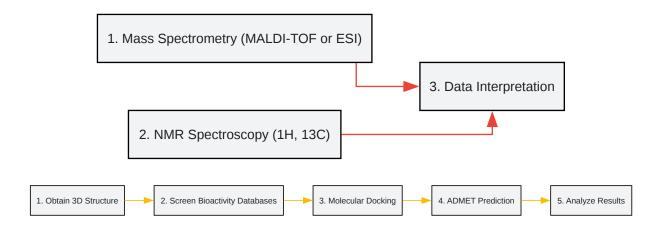


- Chromatographic Conditions:
 - Column: C18 stationary phase.
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient of increasing acetonitrile concentration.
 - o Detection: UV absorbance at 214 nm and 280 nm.
- Purification: Inject the sample onto the column and collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified dipeptide.

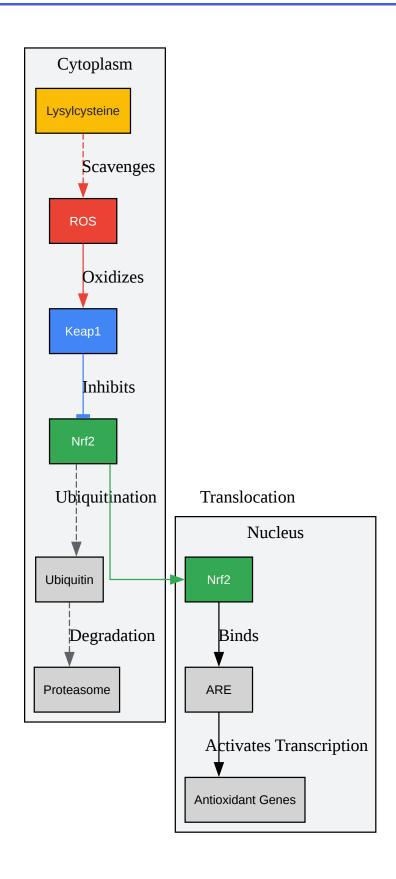
Characterization of Lysylcysteine

The identity and purity of the synthesized **lysylcysteine** should be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Characterization of Lysylcysteine







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